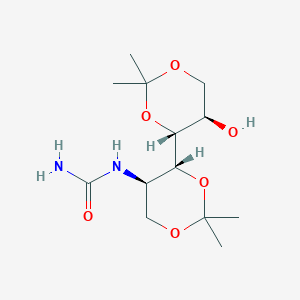

Methyl beta-D-Mannopyranoside Isopropylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl beta-D-Mannopyranoside Isopropylate involves complex reactions aimed at introducing or modifying functional groups to achieve the desired chemical structure. For instance, the reaction of methyl 4,6-O-isopropylidene-2,3-O-thiocarbonyl-α-D-mannoside with methyl iodide has been studied to synthesize related compounds, highlighting the intricacies of achieving specific glycosidic linkages and functionalities (Patroni et al., 1980). Another example involves the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing the use of protective groups and sulfonate intermediates in the construction of complex glycosidic structures (Awad et al., 1986).

科学的研究の応用

Synthesis and Chemical Properties

- Methyl beta-D-Mannopyranoside Isopropylate is used in synthesizing complex oligosaccharides, such as D-mannosyl-oligosaccharides. These compounds have applications in various biochemical and pharmaceutical research fields (Khan, Jain, & Matta, 1990).

- Research has been conducted on the synthesis of derivatives of Methyl beta-D-Mannopyranoside Isopropylate, which can be used in studying the structure and reactivity of carbohydrates (Awad, Ashry, & Schuerch, 1986).

Biological Applications

- Methyl beta-D-Mannopyranoside Isopropylate has been explored for its potential in blocking bacterial adherence, which can help in the prevention of urinary tract infections caused by Escherichia coli (Aronson et al., 1979).

Glycoprotein Synthesis

- This compound plays a role in the synthesis of glycoproteins, as it's used in the formation of thio-linked disaccharides. These are key components in the processing of N-glycoproteins, which are vital for cellular functions (Johnston & Pinto, 2000).

Pharmaceutical Research

- Methyl beta-D-Mannopyranoside Isopropylate derivatives have been synthesized as part of the efforts to create probes for enzymes involved in mammalian complex N-glycan formation. This is significant in understanding and potentially treating various diseases related to glycan processing (Tarling & Withers, 2004).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “Methyl beta-D-Mannopyranoside Isopropylate”. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak5.

将来の方向性

“Methyl beta-D-Mannopyranoside Isopropylate” is a specialty product used for proteomics research2. Its potential applications and future directions are subject to ongoing research in the field of proteomics.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3?,4-,5+,6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMPTGPZDFFKLG-XZCXMCBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)